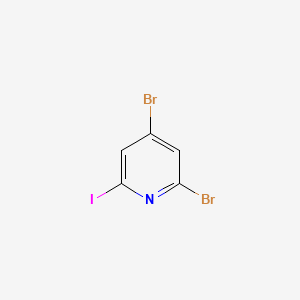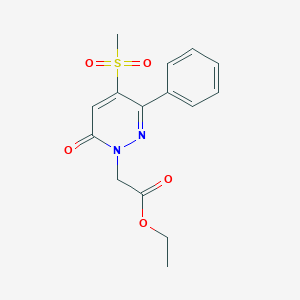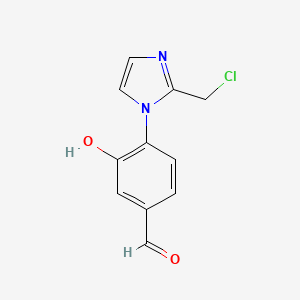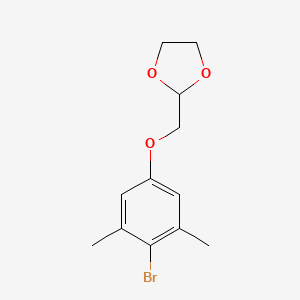
2,4-Dibromo-6-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-iodopyridine is a halogenated pyridine derivative Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-iodopyridine typically involves halogenation reactions. One common method is the bromination of 2-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Coupling: Formation of biaryl compounds.
Reduction: Formation of dehalogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-iodopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential use in the synthesis of therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials science.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-iodopyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the halogen atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dibromo-3-iodopyridine
- 2,6-Dibromo-4-iodopyridine
- 2,4-Dichloro-6-iodopyridine
Uniqueness
2,4-Dibromo-6-iodopyridine is unique due to the specific positioning of the bromine and iodine atoms on the pyridine ring. This arrangement provides distinct reactivity patterns and makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C5H2Br2IN |
|---|---|
Molekulargewicht |
362.79 g/mol |
IUPAC-Name |
2,4-dibromo-6-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-4(7)9-5(8)2-3/h1-2H |
InChI-Schlüssel |
PETXVPFQCNUWDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1Br)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)





![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)


![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)

![N-Allyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11785136.png)

